molecular formula C20H20N4O6S B2564353 (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-75-7

(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2564353
CAS No.: 864925-75-7
M. Wt: 444.46
InChI Key: XRWVBQHXOGFARD-VOTSOKGWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of related compounds in organic synthesis and catalysis. For example, Zhu et al. (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, indicating the versatility of such compounds in synthesizing complex organic molecules with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This research highlights the potential of using similar chemical structures in facilitating complex chemical reactions, which can be beneficial in developing new synthetic routes for pharmaceuticals and materials.

Medicinal Chemistry

In the realm of medicinal chemistry, Al-Trawneh et al. (2021) synthesized and evaluated a series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates for their in vitro cytotoxicity towards leukemia cells. This study demonstrates the potential of thieno[2,3-b]pyridine derivatives in cancer research, with specific compounds showing significant growth inhibitory activity against both sensitive and multidrug-resistant leukemia cell lines (Al-Trawneh et al., 2021).

Molecular Sensing and Material Science

Gupta et al. (2017) explored the structural diversity of Zn(II) based coordination polymers constructed from a flexible carboxylate linker and pyridyl co-linkers, showcasing the application of such compounds in fluorescence sensing of nitroaromatics. Their work indicates that coordination polymers based on similar chemical frameworks can be potential candidates for developing luminescent sensors for selective sensing of hazardous substances, including explosives (Gupta, Tomar, & Bharadwaj, 2017).

Mechanism of Action

The mechanism of action of this compound is not detailed in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

Future Directions

The future directions for the research and application of this compound are not detailed in the available literature .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-2-30-20(27)23-9-8-14-15(11-23)31-19(17(14)18(21)26)22-16(25)7-6-12-4-3-5-13(10-12)24(28)29/h3-7,10H,2,8-9,11H2,1H3,(H2,21,26)(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVBQHXOGFARD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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